molecular formula C17H15BrN4O2 B1671507 Gidazepam CAS No. 129186-29-4

Gidazepam

Número de catálogo: B1671507
Número CAS: 129186-29-4
Peso molecular: 387.2 g/mol
Clave InChI: XLGCMZLSEXRBSG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gidazepam, también conocido como hydazepam o hidazepam, es un derivado atípico de benzodiazepina desarrollado en la Unión Soviética. Es una benzodiazepina selectivamente ansiolítica, lo que significa que reduce principalmente la ansiedad sin causar sedación significativa. This compound también tiene valor terapéutico en el manejo de ciertos trastornos cardiovasculares .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de gidazepam implica varios pasos, comenzando con la formación de la estructura central de benzodiazepina. El proceso típicamente incluye los siguientes pasos:

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, a menudo involucrando cromatografía líquida de alto rendimiento para la purificación y el control de calidad .

Análisis De Reacciones Químicas

Tipos de reacciones

Gidazepam experimenta varios tipos de reacciones químicas, incluyendo:

Reactivos y condiciones comunes

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos de this compound, como el desalkilthis compound (bromo-nordazepam), que es un metabolito activo responsable de sus efectos terapéuticos .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Gidazepam exhibits unique pharmacodynamic characteristics compared to classical benzodiazepines. It has a lower affinity for GABA-A receptors and acts as a partial agonist. This compound modulates the activity of GABA-A receptors by stimulating neurosteroid synthesis through binding to the Translocator Protein (TSPO) and influences serotonergic, dopaminergic, and noradrenergic systems .

Key Pharmacological Effects:

  • Anxiolytic: Provides rapid relief from anxiety without significant sedation.
  • Antiasthenic: Enhances cognitive function and reduces fatigue.
  • Vegetotropic: Regulates vegetative functions.
  • Procognitive: Improves cognitive performance in lower therapeutic doses (20–50 mg/day) .

Therapeutic Applications

This compound is primarily utilized in the treatment of various psychological and physiological conditions:

  • Anxiety Disorders:
    • Recommended dosage: 60–200 mg per day.
    • Effective for generalized anxiety disorder and panic attacks .
  • Alcohol Withdrawal:
    • Dosage can range from 50 to 500 mg per day.
    • Helps mitigate withdrawal symptoms effectively .
  • Migraine Treatment:
    • Administered at 40–60 mg per day to alleviate migraine symptoms .
  • Preoperative Use:
    • Used to reduce anxiety in surgical patients, although not licensed for children .

Toxicological Research

As a compound of interest in toxicology, this compound is frequently studied for its metabolites and potential abuse. It has been identified in various postmortem analyses related to drug overdoses and driving under the influence cases. The primary metabolite, desalkylthis compound, exhibits a significantly higher affinity for GABA-A receptors than this compound itself, contributing to its pharmacological effects .

Solid-Phase Extraction Studies

Recent studies have employed solid-phase extraction (SPE) methods to isolate this compound and its metabolites from biological samples such as blood and urine. The extraction efficiency of this compound's metabolites was found to be between 92% and 98%, while this compound itself showed an extraction efficiency of 51% to 74% .

Case Studies

  • Clinical Efficacy:
    A study involving human subjects demonstrated that after administering a single dose of 50 mg this compound, the primary detectable substance was desalkylthis compound. This indicates rapid metabolism and suggests that therapeutic effects are largely attributed to this metabolite .
  • Postmortem Analysis:
    In forensic settings, this compound has been identified in cases of drug-related deaths. A study reported that desalkylthis compound was detected in 13% of patients analyzed postmortem, highlighting the drug's relevance in toxicology .

Mecanismo De Acción

Gidazepam actúa como profármaco de su metabolito activo, 7-bromo-2,3-dihidro-5-fenil-1,4-benzodiazepin-2-ona (desalkilthis compound o bromo-nordazepam). Los efectos ansiolíticos de this compound se deben principalmente a este metabolito activo, que actúa sobre los receptores del ácido gamma-aminobutírico (GABA) en el sistema nervioso central. El metabolismo lento de this compound da como resultado una vida media prolongada, lo que permite efectos ansiolíticos sostenidos .

Comparación Con Compuestos Similares

Compuestos similares

Unicidad

Gidazepam es único debido a sus propiedades ansiolíticas selectivas y su larga vida media, lo que permite efectos terapéuticos sostenidos. A diferencia de muchas otras benzodiazepinas, this compound no causa sedación significativa, lo que lo hace adecuado para pacientes que necesitan controlar la ansiedad sin afectar sus actividades diarias .

Actividad Biológica

Gidazepam is a novel benzodiazepine derivative known for its anxiolytic properties and various pharmacodynamic effects. This article explores the biological activity of this compound, including its pharmacokinetics, pharmacodynamics, and clinical efficacy based on diverse research findings.

Pharmacokinetics

This compound is administered in doses ranging from 20 to 200 mg per day, depending on the condition being treated. The pharmacokinetic profile includes:

  • Absorption : this compound is rapidly absorbed, with a bioavailability likely exceeding 70% based on animal studies .
  • Metabolism : It is primarily metabolized by cytochrome P450 enzymes CYP2D6 and CYP3A4 in humans, while CYP2C19 plays a role in animal models .
  • Half-Life : The half-life of this compound is over 24 hours, classifying it as a long-acting benzodiazepine .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Bioavailability>70%
Half-Life>24 hours
Volume of Distribution (Vd)4.27 L/kg

Pharmacodynamics

This compound exhibits its biological effects primarily through interaction with the gamma-aminobutyric acid type A (GABA-A) receptors. It acts as a partial agonist at these receptors and also binds to the translocator protein (TSPO), enhancing neurosteroid synthesis .

  • GABA-A Receptor Binding : this compound has a lower affinity for GABA-A receptors compared to classical benzodiazepines, which contributes to its unique profile of reduced sedation and muscle relaxation effects .
  • Neurotransmitter Systems : The compound influences serotonergic, dopaminergic, and noradrenergic systems, contributing to its anxiolytic and procognitive effects .

Table 2: Binding Affinities of this compound and Its Metabolites

CompoundKi (nM)
This compound2200 ± 50
Desalkylthis compound3.5 ± 0.2

Clinical Efficacy

Clinical studies have demonstrated this compound's efficacy in treating anxiety disorders, neurotic reactions, and alcohol withdrawal symptoms.

  • Case Study on Anxiety Disorders : In a study involving 42 patients with neurotic states, both single and course administrations of this compound improved psychophysiological parameters significantly compared to phenazepam .
  • Operator Performance : Another study indicated that this compound enhanced operator performance in individuals with neurotic reactions when administered over a week at doses of 20 mg daily .
  • Comparison with Other Benzodiazepines : this compound's therapeutic activity was comparable to that of phenazepam in various clinical settings but demonstrated fewer side effects such as sedation .

Propiedades

IUPAC Name

2-(7-bromo-2-oxo-5-phenyl-3H-1,4-benzodiazepin-1-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O2/c18-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)20-9-16(24)22(14)10-15(23)21-19/h1-8H,9-10,19H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGCMZLSEXRBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156091
Record name Gidazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129186-29-4
Record name Gidazepam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129186-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gidazepam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129186294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gidazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GIDAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XMJ87I93Y9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gidazepam
Reactant of Route 2
Gidazepam
Reactant of Route 3
Gidazepam
Reactant of Route 4
Reactant of Route 4
Gidazepam
Reactant of Route 5
Gidazepam
Reactant of Route 6
Gidazepam

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.